molecular formula C6H6F3NO2 B3013921 6-(Trifluoromethyl)piperidine-2,4-dione CAS No. 1552231-27-2

6-(Trifluoromethyl)piperidine-2,4-dione

Cat. No.: B3013921
CAS No.: 1552231-27-2
M. Wt: 181.114
InChI Key: OLKWYGCQFOEDNI-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)piperidine-2,4-dione is a versatile small molecule scaffold with the molecular formula C6H6F3NO2 and a molecular weight of 181.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of piperidine-2,4-dione with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)piperidine-2,4-dione may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Trifluoromethyl)piperidine-2,4-dione include:

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions with molecular targets and makes it a valuable scaffold in various research and industrial applications .

Properties

IUPAC Name

6-(trifluoromethyl)piperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h4H,1-2H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKWYGCQFOEDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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